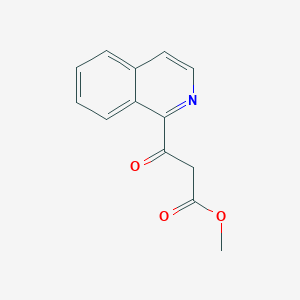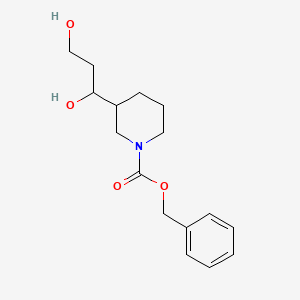
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is characterized by a piperidine ring substituted with a benzyl group and a 1,3-dihydroxypropyl group, making it a valuable intermediate in various chemical syntheses.
准备方法
The synthesis of Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 1,3-dihydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion.
化学反应分析
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
科学研究应用
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the 1,3-dihydroxypropyl group, which may result in different chemical and biological properties.
Piperidine derivatives: Other piperidine derivatives, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, exhibit distinct biological activities and are used in different therapeutic areas.
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c18-10-8-15(19)14-7-4-9-17(11-14)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18-19H,4,7-12H2 |
InChI 键 |
IARAMMJUGIBMQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


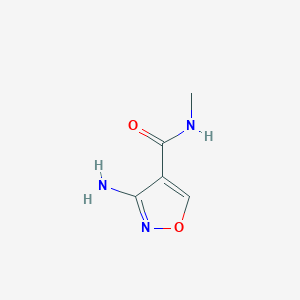
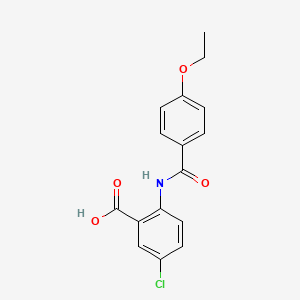
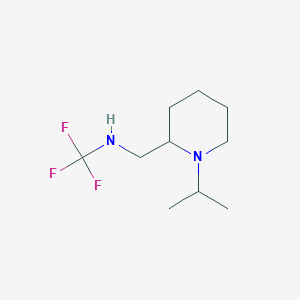


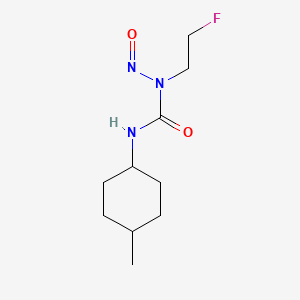
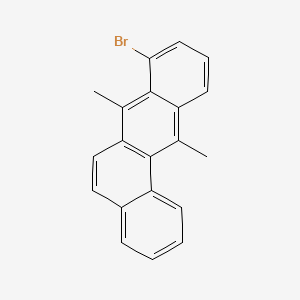

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
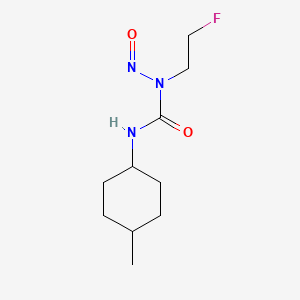
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)


